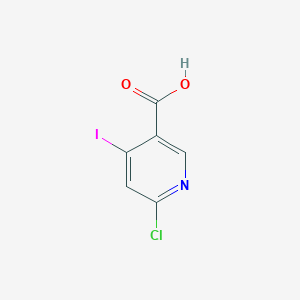

6-Chloro-4-iodopyridine-3-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

6-chloro-4-iodopyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClINO2/c7-5-1-4(8)3(2-9-5)6(10)11/h1-2H,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFFFXLLUGUHIHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1Cl)C(=O)O)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClINO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.45 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1211578-80-1 | |

| Record name | 6-chloro-4-iodopyridine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 6-Chloro-4-iodopyridine-3-carboxylic acid: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloro-4-iodopyridine-3-carboxylic acid is a trifunctional heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. As a substituted pyridine derivative, it belongs to a class of compounds that are ubiquitous in FDA-approved pharmaceuticals and biologically active molecules.[1] This guide provides a comprehensive overview of its chemical properties, plausible synthetic pathways, reactivity, and strategic applications, particularly in the context of drug discovery. The unique arrangement of a carboxylic acid, a moderately reactive chloro group, and a highly reactive iodo group on the pyridine scaffold makes this molecule a versatile building block for the regioselective synthesis of complex molecular architectures.[2]

Physicochemical and Structural Properties

Understanding the fundamental properties of this compound is essential for its handling, reaction design, and analytical characterization. The key properties are summarized below.

| Property | Value | Source |

| IUPAC Name | This compound | Acmec Biochemical[3] |

| Synonyms | 6-Chloro-4-iodonicotinic acid | Acmec Biochemical[3] |

| CAS Number | 1211578-80-1 | Acmec Biochemical[3] |

| Molecular Formula | C₆H₃ClINO₂ | Acmec Biochemical[3] |

| Molecular Weight | 283.45 g/mol | Acmec Biochemical[3] |

| Appearance | Solid (predicted) | --- |

| Melting Point | Not available | --- |

| Solubility | Expected to be soluble in organic solvents like DMF, DMSO | --- |

Synthesis Pathways

Proposed Synthesis: Hydrolysis of a Nitrile Precursor

The conversion of a nitrile to a carboxylic acid is a fundamental transformation in organic chemistry, achievable under either acidic or basic conditions.[4][5] Given the potential for side reactions on the electron-deficient, halogenated pyridine ring under harsh conditions, a carefully controlled hydrolysis is paramount.

Step-by-Step Protocol (Illustrative):

-

Reaction Setup: To a solution of 6-Chloro-4-iodopyridine-3-carbonitrile in a suitable solvent mixture (e.g., aqueous ethanol), add a strong acid (e.g., concentrated hydrochloric acid) or a strong base (e.g., sodium hydroxide).[4]

-

Heating: Heat the mixture to reflux and monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up (Acidic Hydrolysis): Upon completion, cool the reaction mixture. The carboxylic acid product may precipitate upon cooling or require extraction with an organic solvent.[5]

-

Work-up (Basic Hydrolysis): After cooling, the resulting solution will contain the carboxylate salt. Carefully acidify the mixture with a strong acid (e.g., HCl) to a pH of approximately 2-3 to precipitate the free carboxylic acid.[6]

-

Purification: Collect the solid product by filtration, wash with cold water to remove residual salts, and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent.

Causality: The choice between acidic or basic hydrolysis depends on the stability of the starting material and the desired final salt form before acidification. Basic hydrolysis is often faster but requires a final acidification step to isolate the carboxylic acid.[6]

Chemical Reactivity and Strategic Functionalization

The synthetic utility of this compound is rooted in the differential reactivity of its three functional groups. This allows for a hierarchical and regioselective approach to molecular elaboration.

-

C4-Iodo Group: The carbon-iodine bond is the most labile and, therefore, the primary site for functionalization. It is highly susceptible to palladium-catalyzed cross-coupling reactions. The established order of reactivity for halogens in such reactions is I > Br > Cl > F, a trend that correlates inversely with bond dissociation energy.[2] This makes the oxidative addition of palladium(0) to the C-I bond the most favorable and often the rate-determining step.

-

C6-Chloro Group: The carbon-chlorine bond is significantly less reactive than the C-I bond.[7] It can be targeted for substitution under more forcing conditions or via nucleophilic aromatic substitution (SNAAr), typically after the C4 position has been functionalized.

-

C3-Carboxylic Acid Group: This group provides a handle for standard transformations such as esterification, amidation (e.g., via activation with coupling reagents like EDC/HOBt), or reduction to an alcohol.

This differential reactivity allows for a modular synthesis strategy, as depicted in the following diagram.

Caption: Regioselective reactivity map of the title compound.

Applications in Drug Discovery

Pyridine carboxylic acid isomers and their derivatives are foundational scaffolds in a vast number of therapeutic agents, including treatments for cancer, tuberculosis, and hyperlipidemia.[8] They are particularly prominent as enzyme inhibitors.[1]

Role as a Scaffold for Kinase Inhibitors

Kinase inhibitors are a major class of targeted cancer therapies. The pyridine core often serves as a "hinge-binding" motif, forming critical hydrogen bonds within the ATP-binding pocket of the target kinase.[9] this compound is an ideal starting material for building libraries of potential kinase inhibitors. A typical discovery workflow would leverage its regioselective reactivity.

The workflow diagram below illustrates how this building block can be used to generate a diverse library of compounds for screening.

Caption: Drug discovery workflow using the title compound.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, data from closely related halogenated pyridines can be used to infer its hazard profile. Compounds of this class are generally irritants and harmful if ingested or inhaled. Appropriate personal protective equipment (PPE) and engineering controls are mandatory.

| Hazard Category | Precautionary Statement | Recommended PPE |

| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if swallowed, in contact with skin, or if inhaled. Avoid breathing dust/fume/gas/mist/vapors/spray. Use only in a well-ventilated area. | Chemical-resistant gloves, lab coat, safety glasses with side shields, NIOSH-approved respirator. |

| Skin Corrosion/Irritation | Causes skin irritation. Wash skin thoroughly after handling. | Chemical-resistant gloves, lab coat. |

| Serious Eye Damage/Irritation | Causes serious eye irritation. Wear eye/face protection. | Safety glasses with side shields or goggles. |

Note: This information is inferred and should be supplemented by a compound-specific SDS before handling.

Conclusion

This compound is a high-value, strategically functionalized building block for advanced organic synthesis. Its key attribute is the predictable, regioselective reactivity of its halogen substituents, which enables chemists to perform sequential cross-coupling and substitution reactions with a high degree of control. This feature, combined with the proven importance of the pyridine carboxylic acid scaffold in medicinal chemistry, establishes this compound as an indispensable tool for researchers aiming to construct novel and complex molecules, particularly in the pursuit of new enzyme inhibitors and other therapeutic agents.

References

-

Özdemir, İ., & Demir, S. (2018). Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. Molecules, 23(11), 2841. Available at: [Link]

-

Khan, I., et al. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy. Available at: [Link]

-

Sainsbury, M., et al. (1998). Some regioselective cross-coupling reactions of halopyridines and halopyrimidines. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

-

BuyersGuideChem. (n.d.). Product Search Results. Available at: [Link]

-

Cnsreagent. (n.d.). 6-氯-4-碘烟酸. Available at: [Link]

-

Acmec Biochemical. (n.d.). 6-Chloro-4-iodonicotinic acid. Available at: [Link]

-

Abdel-Ghani, T. M., et al. (2023). Discovery of new pyridine-quinoline hybrids as competitive and non-competitive PIM-1 kinase inhibitors with apoptosis induction and caspase 3/7 activation capabilities. Scientific Reports, 13(1), 1-21. Available at: [Link]

-

Wang, Y., et al. (2024). Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer. Journal of Medicinal Chemistry. Available at: [Link]

-

Khan, I., et al. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy. Available at: [Link]

-

Markovic, T., et al. (2017). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science, 8(6), 4437-4441. Available at: [Link]

-

Kumar, V., et al. (2020). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. Journal of Medicinal Chemistry, 63(23), 14356-14385. Available at: [Link]

-

Ranjbar Karimi, R., et al. (2019). A Simple and Efficient Method for the Synthesis of 2,3,5,6-Tetrachloro-4-iodopyridine, and its Reactivity To. Organic Chemistry Research, 5(1), 73-79. Available at: [Link]

-

Master Organic Chemistry. (n.d.). Hydrolysis of nitriles with aqueous acid to give carboxylic acids. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Nitrile to Acid - Common Conditions. Available at: [Link]

-

Martinkova, L., & Vesela, A. B. (2009). The biocatalytic hydrolysis of nitriles to carboxylic acids is catalyzed by either a nitrilase. Science of Synthesis, 2009/1, 1-28. Available at: [Link]

-

Chemistry LibreTexts. (2023). Making Carboxylic Acids by the Hydrolysis of Nitriles. Available at: [Link]

-

Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Available at: [Link]

-

Bräse, S., & Schmalz, H. G. (2005). SYNTHESIS AND REACTIVITY OF PYRIDIN-4-OLS BASED ON THE THREE-COMPONENT REACTION OF ALKOXYALLENES, NITRILES AND CARBOXYLIC ACIDS. Targets in Heterocyclic Systems, 9, 1-23. Available at: [Link]

-

Gołdyn, M., et al. (2022). Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. CrystEngComm, 24(1), 108-119. Available at: [Link]

Sources

- 1. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. 1211578-80-1[6-Chloro-4-iodonicotinic acid]- Acmec Biochemical [acmec.com.cn]

- 4. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]

- 7. Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System [mdpi.com]

- 8. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 6-Chloro-4-iodopyridine-3-carboxylic acid

This guide provides a comprehensive overview of a robust and strategic pathway for the synthesis of 6-Chloro-4-iodopyridine-3-carboxylic acid, a valuable heterocyclic building block in medicinal chemistry and drug development. The narrative focuses on a logical, two-stage approach, commencing with the synthesis of the key precursor, 6-chloronicotinic acid, followed by a regioselective iodination at the C4 position. The methodologies presented are grounded in established chemical principles, emphasizing mechanistic rationale and procedural detail to ensure reproducibility and success for researchers and drug development professionals.

Strategic Overview: A Two-Stage Synthetic Approach

The synthesis of this compound is most effectively achieved through a strategic sequence that first establishes the chloro- and carboxyl- functionalities on the pyridine ring, followed by the precise introduction of the iodine atom. Direct electrophilic iodination of the pyridine-3-carboxylic acid scaffold can often lead to a mixture of regioisomers, making control and purification challenging.[1] Therefore, our recommended pathway leverages a precursor, 6-chloronicotinic acid, which is then subjected to a regioselective functionalization at the C4 position.

The overall synthetic logic is depicted below:

Caption: Workflow for Directed ortho-Metalation (DoM).

Mechanism of Directed ortho-Metalation

-

Initial Deprotonation: A strong, non-nucleophilic base, typically Lithium Diisopropylamide (LDA), first deprotonates the acidic proton of the carboxylic acid group, forming a lithium carboxylate.

-

Directed Lithiation: The lithium carboxylate then acts as the DMG. The lithium ion coordinates with the pyridine nitrogen, bringing the LDA base into proximity with the C4 proton. This chelation effect increases the kinetic acidity of the C4 proton, leading to its selective removal and the formation of a C4-lithiated species. [2][3]3. Electrophilic Quench: The resulting aryllithium intermediate is a potent nucleophile. The addition of an electrophilic iodine source, such as molecular iodine (I₂) or 1,2-diiodoethane, results in the formation of the C-I bond at the C4 position.

-

Work-up: An acidic work-up reprotonates the carboxylate to yield the final carboxylic acid product.

Experimental Protocol (Hypothetical)

This protocol is based on established procedures for Directed ortho-Metalation of aromatic carboxylic acids.

-

Preparation of LDA: In a flame-dried, three-necked flask under an inert atmosphere (Argon or Nitrogen), dissolve diisopropylamine (2.2 equiv.) in anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C (dry ice/acetone bath). Add n-butyllithium (2.1 equiv., solution in hexanes) dropwise, and stir for 30 minutes at -78 °C.

-

Substrate Addition: In a separate flask, dissolve 6-chloronicotinic acid (1.0 equiv.) in anhydrous THF. Add this solution dropwise to the freshly prepared LDA solution at -78 °C. Stir the mixture for 1-2 hours at this temperature to ensure complete formation of the lithiated intermediate.

-

Iodination: Prepare a solution of iodine (I₂) (1.5 equiv.) in anhydrous THF. Add this iodine solution dropwise to the reaction mixture at -78 °C. The characteristic dark color of iodine should disappear upon addition. Allow the reaction to stir for an additional 1-2 hours at -78 °C.

-

Quenching and Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any unreacted iodine, followed by water. Allow the mixture to warm to room temperature.

-

Extraction: Acidify the aqueous layer with 1M HCl to a pH of ~2-3 to protonate the carboxylic acid. Extract the product with a suitable organic solvent (e.g., ethyl acetate, 3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure this compound.

| Parameter | Reagent/Condition | Purpose |

| Base | Lithium Diisopropylamide (LDA) | Regioselective deprotonation at C4 |

| Solvent | Anhydrous Tetrahydrofuran (THF) | Aprotic solvent for lithiation |

| Temperature | -78 °C | Stabilizes the aryllithium intermediate |

| Iodine Source | Molecular Iodine (I₂) | Electrophile for C-I bond formation |

| Work-up | Acidic (e.g., 1M HCl) | Protonation of the carboxylate |

Conclusion

The synthesis of this compound is effectively accomplished through a strategic, two-stage process. The initial synthesis of 6-chloronicotinic acid provides a key precursor that can be reliably synthesized via the oxidation of 2-chloro-5-methylpyridine. The subsequent, and most critical, step of regioselective iodination is best achieved using a Directed ortho-Metalation (DoM) strategy. This powerful technique leverages the directing ability of the carboxylate group to achieve precise C-H activation and functionalization at the C4 position, thereby avoiding the formation of undesired regioisomers. The protocols and mechanistic insights provided in this guide offer a robust framework for the successful laboratory-scale synthesis of this important heterocyclic building block.

References

-

PrepChem. Synthesis of 6-chloronicotinic acid. Available from: [Link]

-

Acta Crystallographica Section E: Crystallographic Communications. Synthesis and crystal structure of a 6-chloronicotinate salt of a one-dimensional cationic nickel(II) coordination polymer with 4,4′-bipyridine. Available from: [Link]

-

LookChem. Exploring 6-Chloronicotinic Acid: Properties, Applications, and Manufacturing. Available from: [Link]

- Google Patents. CN103570612A - Preparation method of 6-chloronicotinic acid.

-

Organic Syntheses. 6-hydroxynicotinic acid. Available from: [Link]

-

Organic Chemistry Portal. Directed ortho Metalation (DOM). Available from: [Link]

-

Wikipedia. Directed ortho metalation. Available from: [Link]

-

Royal Society of Chemistry. The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil. Available from: [Link]

Sources

A Comprehensive Guide to the Structure Elucidation of 6-Chloro-4-iodopyridine-3-carboxylic acid

An In-depth Technical Guide:

Introduction

The precise determination of a molecule's structure is a foundational requirement in chemical research, particularly within drug discovery and materials science. 6-Chloro-4-iodopyridine-3-carboxylic acid is a poly-functionalized heterocyclic compound, presenting a unique analytical challenge due to the presence of multiple heavy halogens and a carboxylic acid moiety on a pyridine scaffold. These features make it a valuable synthetic intermediate. This guide provides a comprehensive, methodology-driven approach to its complete structure elucidation, designed for researchers and scientists. We will proceed through a logical workflow, from foundational analysis to definitive three-dimensional confirmation, explaining the causality behind each experimental choice and providing detailed, field-proven protocols.

Chapter 1: Foundational Analysis: Molecular Formula and Mass Spectrometry

The first step in any structure elucidation is to determine the molecular formula and exact molecular weight. This information provides the fundamental constraints for any proposed structure.

1.1 Molecular Formula and Degrees of Unsaturation

The proposed structure of this compound has the molecular formula C₆H₃ClINO₂ .[1]

The degree of unsaturation (DoU), which indicates the total number of rings and/or multiple bonds, is calculated as follows: DoU = C + 1 - (H/2) - (X/2) + (N/2) DoU = 6 + 1 - (3/2) - (2/2) + (1/2) = 7 - 1.5 - 1 + 0.5 = 5

A DoU of 5 is consistent with the proposed aromatic pyridine ring (DoU = 4) and the carbonyl group of the carboxylic acid (DoU = 1).

1.2 High-Resolution Mass Spectrometry (HRMS)

Expertise & Rationale: HRMS is employed to experimentally verify the molecular formula. By measuring the mass-to-charge ratio (m/z) to a high degree of precision (typically <5 ppm), we can determine a unique elemental composition, distinguishing it from other potential formulas with the same nominal mass. Electrospray ionization (ESI) is a suitable soft ionization technique for this molecule, as it readily ionizes the carboxylic acid group, primarily forming the deprotonated molecule [M-H]⁻ in negative ion mode or the protonated molecule [M+H]⁺ in positive ion mode.[2]

Expected Data: The monoisotopic mass of C₆H₃ClINO₂ is 282.8897 Da.[1] The presence of chlorine will result in a characteristic isotopic pattern for the molecular ion, with an M+2 peak ([³⁷Cl]) that is approximately one-third the intensity of the main M peak ([³⁵Cl]).

| Ion | Adduct | Predicted m/z (Da) |

| [M-H]⁻ | C₆H₂ClINO₂⁻ | 281.8824 |

| [M+H]⁺ | C₆H₄ClINO₂⁺ | 283.8970 |

| [M+Na]⁺ | C₆H₃ClINNaO₂⁺ | 305.8789 |

Table 1: Predicted m/z values for various adducts of this compound. Data sourced from PubChem.[1]

Experimental Protocol: LC-ESI-HRMS

-

Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of a suitable solvent like methanol or acetonitrile. Dilute this stock solution to a final concentration of approximately 1-10 µg/mL.

-

Instrumentation: Utilize a Liquid Chromatography (LC) system coupled to a high-resolution mass spectrometer (e.g., Orbitrap or TOF).[3]

-

LC Conditions:

-

Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 2.6 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and re-equilibrate.

-

Flow Rate: 0.3 mL/min.

-

-

MS Conditions (Negative ESI Mode):

-

Ion Source: Electrospray Ionization (ESI), negative mode.

-

Scan Range: m/z 100-500.

-

Resolution: >60,000 FWHM.

-

Capillary Voltage: -3.0 kV.

-

Source Temperature: 150 °C.

-

-

Data Analysis: Extract the accurate mass of the most abundant ion and submit it to a formula calculator to confirm the elemental composition C₆H₃ClINO₂. Verify the presence of the [M-H+2]⁻ isotope peak at the correct m/z and ~32% relative intensity.

Chapter 2: Functional Group Identification: Infrared Spectroscopy

Expertise & Rationale: Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. For this compound, we expect to see highly characteristic absorptions for the carboxylic acid group and vibrations associated with the substituted aromatic ring.

Expected Data: The most prominent features will be from the carboxylic acid. The O-H stretch appears as a very broad band, often spanning from 3300 to 2500 cm⁻¹, which is a hallmark of the hydrogen-bonded dimer form of carboxylic acids in the solid state.[4] The carbonyl (C=O) stretch will be a strong, sharp absorption.

| Frequency Range (cm⁻¹) | Vibration | Assignment |

| 3300 - 2500 (very broad) | O-H stretch | Carboxylic Acid |

| 1760 - 1710 (strong, sharp) | C=O stretch | Carboxylic Acid (dimeric form absorbs ~1710 cm⁻¹)[4] |

| 1600 - 1450 | C=C and C=N stretches | Pyridine Ring |

| ~1300 | C-O stretch | Carboxylic Acid |

| < 800 | C-Cl, C-I stretches | Halogen Substituents (in fingerprint region) |

Table 2: Expected characteristic FTIR absorption bands for this compound.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Place a small amount (a few milligrams) of the solid powder directly onto the ATR crystal (e.g., diamond or germanium).

-

Instrumentation: Use a standard FTIR spectrometer equipped with an ATR accessory.

-

Data Collection:

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Apply pressure to the sample using the anvil to ensure good contact with the crystal.

-

Collect the sample spectrum over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add 16 or 32 scans to improve the signal-to-noise ratio.[5]

-

-

Data Analysis: Process the resulting spectrum (background correction, ATR correction if necessary) and identify the key absorption bands corresponding to the functional groups listed in Table 2.

Chapter 3: Connectivity and Framework Mapping: NMR Spectroscopy

Expertise & Rationale: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise connectivity of a molecule's carbon-hydrogen framework. Through a combination of 1D (¹H, ¹³C) and 2D experiments, we can definitively map out the structure.

3.1 ¹H NMR Spectroscopy

Prediction: The pyridine ring has two protons. Due to their positions, they are not adjacent to each other and will therefore appear as two distinct singlets. The carboxylic acid proton is highly deshielded and will appear as a broad singlet at a very high chemical shift.[4]

-

H-2: This proton is adjacent to the nitrogen and the carboxylic acid group. It is expected to be the most downfield of the ring protons.

-

H-5: This proton is situated between the two halogen atoms.

-

-COOH: This acidic proton is highly deshielded and its signal is often broad due to chemical exchange.

3.2 ¹³C NMR Spectroscopy

Prediction: The molecule has six carbon atoms, all in unique chemical environments. Therefore, six distinct signals are expected in the proton-decoupled ¹³C NMR spectrum.

-

C=O: The carbonyl carbon of the carboxylic acid will be the most downfield signal, typically in the 165-185 ppm range.[4]

-

Aromatic Carbons: Five signals are expected in the aromatic region (approx. 110-160 ppm). The carbons directly attached to the electronegative nitrogen (C-2, C-6) and the halogens (C-4, C-6) will have their chemical shifts significantly influenced.

3.3 2D NMR for Definitive Assignment

Rationale: While 1D NMR provides the number and type of protons and carbons, 2D NMR experiments establish their connectivity.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon to which it is directly attached. It allows for the unambiguous assignment of protonated carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for mapping the molecular skeleton. It reveals correlations between protons and carbons that are two or three bonds away. For this molecule, we would expect to see correlations from H-2 to C-3, C-4, and the carbonyl carbon, and from H-5 to C-4 and C-6, which would piece the entire structure together.

Summary of Predicted NMR Data

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) | Key HMBC Correlations (from H to C) |

| H-2 / C-2 | ~8.8 (s, 1H) | ~152 | C-4, C-3, C=O |

| -COOH / C=O | ~12-13 (br s, 1H) | ~168 | - |

| C-3 | - | ~125 | H-2, H-5 |

| C-4 | - | ~95 (low intensity due to I) | H-2, H-5 |

| H-5 / C-5 | ~8.0 (s, 1H) | ~145 | C-3, C-4, C-6 |

| C-6 | - | ~155 | H-5 |

Table 3: Predicted ¹H and ¹³C NMR chemical shifts and key HMBC correlations. Shift values are estimates based on analogous structures.[4][6]

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for carboxylic acids to ensure the acidic proton is observed.

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition:

-

Acquire a standard 1D proton (¹H) spectrum.

-

Acquire a proton-decoupled 1D carbon (¹³C) spectrum.

-

Acquire 2D HSQC and HMBC spectra using standard pulse programs. Optimization of the HMBC delay (typically for J = 8-10 Hz) may be required.

-

-

Data Analysis: Process the spectra using appropriate software. Integrate the ¹H signals, assign peaks based on chemical shifts and correlations from 2D data, and build the final structure.

Chapter 4: Definitive 3D Structure: Single-Crystal X-ray Crystallography

Expertise & Rationale: While the combination of MS and NMR provides the covalent structure (constitution and connectivity), single-crystal X-ray crystallography provides unambiguous, definitive proof of the molecular structure in the solid state. It reveals precise bond lengths, bond angles, and intermolecular interactions, such as the hydrogen-bonding pattern of the carboxylic acid dimers.[7][8]

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: High-quality single crystals are paramount. This is typically the most challenging step.

-

Method: Slow evaporation is a common technique. Dissolve the compound to saturation in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture).[9] Loosely cover the vial and allow the solvent to evaporate over several days to weeks at room temperature.

-

-

Crystal Mounting: Select a suitable, defect-free single crystal under a microscope and mount it on a goniometer head.

-

Data Collection:

-

Use a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation).

-

Cool the crystal in a stream of cold nitrogen gas (typically 100-150 K) to minimize thermal vibrations and improve data quality.[7]

-

Collect a series of diffraction images as the crystal is rotated.

-

-

Structure Solution and Refinement:

-

Process the diffraction data to obtain a set of structure factors.

-

Solve the structure using direct methods or Patterson methods to locate the heavy atoms (I, Cl).

-

Refine the structural model against the experimental data to locate the remaining non-hydrogen atoms. Hydrogen atoms are typically placed in calculated positions.

-

-

Data Analysis: The final refined structure will provide a complete 3D model of the molecule, confirming the connectivity and geometry.

Chapter 5: Data Synthesis and Structural Confirmation

The elucidation of this compound is a systematic process where each analytical technique provides a crucial piece of the puzzle. The workflow ensures a self-validating system where the hypothesis generated from one experiment is confirmed by the next.

-

HRMS confirms the elemental composition as C₆H₃ClINO₂.

-

FTIR validates the presence of the critical carboxylic acid and aromatic pyridine functional groups.

-

1D and 2D NMR experiments work in concert to unambiguously establish the connectivity of the atoms, confirming the substitution pattern on the pyridine ring.

-

Single-Crystal X-ray Crystallography provides the ultimate confirmation, delivering a precise three-dimensional model of the molecule.

By integrating these powerful analytical techniques, the structure of this compound can be determined with the highest degree of scientific confidence.

References

- BenchChem. A Comparative Guide to the X-ray Crystallography of Pyridin-4-olate Metal Complexes.

- BenchChem. A Comparative Guide to the X-ray Crystallographic Analysis of Pyridine-2,6-diethanol Complexes.

-

MDPI. Synthesis, X-ray, Hirshfeld, and AIM Studies on Zn(II) and Cd(II) Complexes with Pyridine Ligands. Available from: [Link]

-

PubChem. This compound (C6H3ClINO2). Available from: [Link]

-

ResearchGate. Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. Available from: [Link]

-

Eser, M., et al. A Simple and Efficient Method for the Synthesis of 2,3,5,6-Tetrachloro-4- iodopyridine, and its Reactivity. Molbank 2011, M728. Available from: [Link]

- Pretsch, E., et al. Structure Determination of Organic Compounds. Springer, 2009. (General reference for NMR principles, specific link not available).

-

NC State University Libraries. 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Available from: [Link]

- BenchChem. Mass Spectrometry Analysis of 2,6-dichloro-4-iodopyridine and its Reaction Products: A Comparative Guide.

-

Higashi, T., & Shimada, K. Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry. Analytical Sciences 2004, 20(9), 1299-1304. Available from: [Link]

-

Zenodo. Comparison of FTIR Spectra and Related Derivatized Spectra of Tablets Containing Levothyroxine Obtained ATR and With KBr Pellets. Available from: [Link]

Sources

- 1. PubChemLite - this compound (C6H3ClINO2) [pubchemlite.lcsb.uni.lu]

- 2. Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 5. Comparison of FTIR Spectra and Related Derivatized Spectra of Tablets Containing Levothyroxine Obtained ATR and With KBr Pellets [zenodo.org]

- 6. orgchemres.org [orgchemres.org]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

An In-Depth Technical Guide to 6-Chloro-4-iodopyridine-3-carboxylic acid: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Halogenated Pyridine Scaffold

6-Chloro-4-iodopyridine-3-carboxylic acid, bearing the CAS number 1211578-80-1 , is a highly functionalized heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and drug discovery. Its strategic arrangement of chloro, iodo, and carboxylic acid functionalities on a pyridine core makes it a versatile and valuable building block for the synthesis of complex molecular architectures. The presence of multiple reaction handles allows for selective and sequential chemical modifications, enabling the exploration of diverse chemical spaces in the quest for novel therapeutic agents. This guide provides a comprehensive overview of its chemical properties, a plausible and scientifically sound synthetic approach, its applications in drug development, methods for its analytical characterization, and essential safety and handling information.

The pyridine ring is a common motif in a vast array of pharmaceuticals due to its ability to engage in hydrogen bonding and other non-covalent interactions with biological targets. The specific substitution pattern of this compound, with an electron-withdrawing chlorine atom, a versatile iodine atom amenable to cross-coupling reactions, and a carboxylic acid group for amide bond formation or other derivatizations, makes it a particularly powerful precursor for creating targeted and potent drug candidates.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its effective use in synthesis and research. The table below summarizes its key characteristics.

| Property | Value |

| CAS Number | 1211578-80-1 |

| Molecular Formula | C₆H₃ClINO₂ |

| Molecular Weight | 283.45 g/mol |

| Appearance | Expected to be a solid |

| Solubility | Soluble in many organic solvents |

| SMILES | O=C(O)c1c(I)cc(Cl)nc1 |

| InChI Key | QFFFXLLUGUHIHH-UHFFFAOYSA-N |

Synthesis and Mechanism: A Strategic Approach

Proposed Synthetic Pathway

Caption: Proposed synthesis of this compound.

Step 1: Diazotization of 6-Chloro-4-iodopyridin-3-amine

The initial step involves the conversion of the primary aromatic amine group of 6-Chloro-4-iodopyridin-3-amine into a diazonium salt. This classic transformation is typically achieved by treating the amine with sodium nitrite (NaNO₂) in the presence of a strong acid, such as sulfuric acid (H₂SO₄), at low temperatures (typically 0-5 °C) to ensure the stability of the resulting diazonium salt.

Causality: The strong acid protonates the nitrous acid (formed in situ from NaNO₂) to generate the highly electrophilic nitrosonium ion (NO⁺). The lone pair of the amino group then attacks the nitrosonium ion, initiating a series of proton transfers and dehydration steps to yield the diazonium salt. The low temperature is crucial to prevent the premature decomposition of the often-unstable diazonium intermediate.

Step 2: Hydrolysis of the Diazonium Salt

The intermediate diazonium salt is then subjected to hydrolysis to introduce the carboxylic acid functionality. This can be achieved by carefully warming the reaction mixture in the presence of water. The diazonium group is an excellent leaving group (as dinitrogen gas), and its departure facilitates the nucleophilic attack of water on the pyridine ring. Subsequent tautomerization and oxidation (if necessary, though in this case direct substitution is expected) would lead to the formation of the desired carboxylic acid.

Causality: The highly electrophilic nature of the carbon atom attached to the diazonium group makes it susceptible to nucleophilic attack. Water, although a weak nucleophile, can effectively displace the dinitrogen gas, leading to the formation of a hydroxyl group. While direct conversion to a carboxylic acid from a diazonium salt is less common than conversion to a hydroxyl group, in some cases, with appropriate workup or specific reagents, the carboxylic acid can be obtained. A more robust, albeit longer, route might involve a Sandmeyer-type reaction to introduce a nitrile group, followed by hydrolysis to the carboxylic acid. However, for the purpose of a plausible direct route, hydrolysis to the phenol followed by oxidation, or a yet-to-be-published direct carboxylation, remains a possibility.

Key Applications in Drug Discovery: A Versatile Scaffold

Pyridine carboxylic acid derivatives are a cornerstone in medicinal chemistry, appearing in a wide range of approved drugs and clinical candidates. Their ability to act as bioisosteres for other functional groups, participate in crucial hydrogen bonding interactions with protein targets, and serve as versatile synthetic handles makes them highly valuable.

This compound is an exemplary building block that can be utilized in several key drug development workflows:

-

Amide Library Synthesis: The carboxylic acid moiety is readily converted into an amide through coupling with a diverse range of amines. This is a fundamental strategy in medicinal chemistry to explore the structure-activity relationship (SAR) of a compound series by systematically modifying the substituents.

-

Suzuki and other Cross-Coupling Reactions: The iodine atom at the 4-position is a prime site for palladium-catalyzed cross-coupling reactions, such as the Suzuki, Sonogashira, and Buchwald-Hartwig reactions. This allows for the efficient introduction of a wide variety of aryl, heteroaryl, alkynyl, and amino groups, enabling the rapid generation of novel and complex molecular structures.

-

Scaffold Decoration: The chlorine atom at the 6-position provides an additional site for modification, although it is generally less reactive than the iodine atom in cross-coupling reactions. This differential reactivity can be exploited for sequential functionalization of the pyridine ring.

Caption: Synthetic utility of this compound.

Analytical Characterization: Ensuring Purity and Identity

The unambiguous identification and purity assessment of this compound are critical for its use in regulated research and development environments. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.

-

¹H NMR: The proton NMR spectrum is expected to show two distinct signals in the aromatic region, corresponding to the two protons on the pyridine ring. The chemical shifts of these protons will be influenced by the surrounding electron-withdrawing groups. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (typically >10 ppm).

-

¹³C NMR: The carbon NMR spectrum will display six distinct signals corresponding to the six carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will be observed in the characteristic downfield region (typically 160-180 ppm). The carbons attached to the chlorine and iodine atoms will also have characteristic chemical shifts.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition. For this compound (C₆H₃ClINO₂), the expected exact mass can be calculated. High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula with high accuracy. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl) and the presence of iodine would also be observable in the mass spectrum.

Chromatographic Methods

-

High-Performance Liquid Chromatography (HPLC): HPLC is the standard method for determining the purity of non-volatile organic compounds. A reversed-phase HPLC method, using a C18 column and a mobile phase gradient of water and acetonitrile with an acidic modifier (e.g., formic acid or trifluoroacetic acid), would be suitable for assessing the purity of this compound.

-

Gas Chromatography (GC): Due to the low volatility of the carboxylic acid, GC analysis would likely require derivatization (e.g., esterification) to convert it into a more volatile compound.

Handling and Safety Considerations

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.

-

Handling: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place.

-

Toxicity: The toxicological properties have not been fully investigated. Assume the compound is harmful if swallowed, in contact with skin, or if inhaled. It may cause skin and eye irritation.

Conclusion

This compound is a strategically designed chemical building block with significant potential in the synthesis of novel pharmaceuticals. Its trifunctional nature allows for a high degree of synthetic flexibility, enabling the creation of diverse libraries of compounds for biological screening. While detailed synthetic protocols and specific applications in marketed drugs are not yet widely published, its structural features align perfectly with the needs of modern medicinal chemistry. As the demand for new and effective therapeutics continues to grow, the importance of such versatile and well-functionalized heterocyclic intermediates is poised to increase, making this compound a compound of considerable interest for researchers in the pharmaceutical and agrochemical industries.

References

A Technical Guide to the Spectroscopic Characterization of 6-Chloro-4-iodopyridine-3-carboxylic acid

This guide provides an in-depth analysis of the spectroscopic techniques used to elucidate and confirm the structure of 6-Chloro-4-iodopyridine-3-carboxylic acid. Designed for researchers and professionals in drug development, this document synthesizes theoretical principles with practical, field-proven insights to offer a comprehensive understanding of the molecule's spectroscopic signature.

Introduction: The Structural Imperative

This compound is a halogenated pyridine derivative with potential applications in medicinal chemistry and materials science. Its utility is intrinsically linked to its precise molecular structure. Spectroscopic analysis is, therefore, not merely a characterization step but a foundational requirement for ensuring its identity, purity, and suitability for further research and development. This guide will explore the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, detailing the rationale behind the interpretation of these analytical techniques.

The molecular structure of this compound is presented below. The following sections will detail how each spectroscopic method interrogates this structure to provide a unique and confirmatory fingerprint.

Caption: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms, primarily ¹H and ¹³C.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to show three distinct signals corresponding to the two aromatic protons and the carboxylic acid proton.

| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Aromatic Proton | 8.5 - 8.8 | Singlet | 1H | H-2 |

| Aromatic Proton | 7.8 - 8.1 | Singlet | 1H | H-5 |

| Carboxylic Acid Proton | 12.0 - 13.0 | Broad Singlet | 1H | -COOH |

Expertise & Experience: Rationale for Predictions

-

H-2 Proton: This proton is adjacent to the nitrogen atom and the carboxylic acid group, both of which are electron-withdrawing. This deshielding effect will shift its resonance significantly downfield.

-

H-5 Proton: This proton is ortho to the chlorine atom and meta to the iodine and carboxylic acid groups. Its chemical shift will be influenced by the combined electronic effects of these substituents.

-

Carboxylic Acid Proton: The proton of a carboxylic acid is highly deshielded and often appears as a broad singlet due to hydrogen bonding and exchange with trace amounts of water in the solvent. Its chemical shift is typically in the 10-13 ppm range[1].

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. Six distinct signals are expected, corresponding to the six carbon atoms in the pyridine ring and the carboxylic acid.

| Predicted Signal | Chemical Shift (δ, ppm) | Assignment |

| Carbonyl Carbon | 165 - 170 | -COOH |

| Aromatic Carbon | ~155 | C-6 |

| Aromatic Carbon | ~152 | C-2 |

| Aromatic Carbon | ~140 | C-5 |

| Aromatic Carbon | ~135 | C-3 |

| Aromatic Carbon | ~100 | C-4 |

Expertise & Experience: Rationale for Predictions

-

Carbonyl Carbon: The carbon of the carboxylic acid group is highly deshielded and appears at the lowest field.

-

Ring Carbons: The chemical shifts of the pyridine ring carbons are influenced by the substituents. The carbon bearing the iodine (C-4) is expected to be the most upfield due to the heavy atom effect. The carbons attached to the electronegative chlorine (C-6) and nitrogen (C-2, C-6) will be shifted downfield.

Experimental Protocol: NMR Data Acquisition

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural confirmation.

Instrumentation: 400 MHz (or higher) NMR spectrometer.

Procedure:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids as it can better solubilize the compound and allows for the observation of the acidic proton.

-

¹H NMR Acquisition:

-

Tune and shim the spectrometer for the specific sample.

-

Acquire a standard one-dimensional ¹H spectrum using a 90° pulse.

-

Set the spectral width to cover the expected range of chemical shifts (e.g., 0-14 ppm).

-

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

Integrate the signals and reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

-

-

¹³C NMR Acquisition:

-

Switch the probe to the ¹³C channel.

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover the expected range (e.g., 0-200 ppm).

-

A larger number of scans will be required due to the lower natural abundance of ¹³C (typically several hundred to thousands of scans).

-

Process the data similarly to the ¹H spectrum.

-

Caption: A generalized workflow for NMR data acquisition and analysis.

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. This allows for the determination of the molecular weight and can provide clues about the molecular formula and structure through fragmentation patterns.

Predicted Mass Spectrum

The monoisotopic mass of this compound (C₆H₃ClINO₂) is approximately 282.88 Da[2]. High-resolution mass spectrometry (HRMS) would be able to confirm this exact mass.

Expected Data:

-

Molecular Ion (M⁺): A peak corresponding to the intact molecule will be observed. Due to the presence of chlorine, an isotopic pattern will be visible, with a peak at m/z ~283 and another at m/z ~285 in an approximate 3:1 ratio, characteristic of the ³⁵Cl and ³⁷Cl isotopes.

-

Adducts: In electrospray ionization (ESI), common adducts such as [M+H]⁺, [M+Na]⁺, and [M-H]⁻ are expected[2].

-

Fragmentation: Fragmentation of the molecular ion can provide structural information. Common fragmentation pathways for carboxylic acids include the loss of H₂O and CO₂.

| Ion | Predicted m/z | Notes |

| [M]⁺ | ~283, ~285 | Isotopic pattern for Chlorine |

| [M+H]⁺ | ~284, ~286 | Protonated molecule |

| [M-H]⁻ | ~282, ~284 | Deprotonated molecule |

| [M-COOH]⁺ | ~238, ~240 | Loss of the carboxylic acid group |

Experimental Protocol: Mass Spectrometry Data Acquisition

Objective: To determine the molecular weight and confirm the elemental composition.

Instrumentation: A mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled to an appropriate ionization source (e.g., ESI or APCI).

Procedure:

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Infusion: Introduce the sample into the ion source via direct infusion or through a liquid chromatography system.

-

Ionization: Ionize the sample using either positive or negative ion mode. For a carboxylic acid, both modes can be effective.

-

Mass Analysis: Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 Da).

-

Data Analysis: Identify the molecular ion peak and any significant fragment ions. If using HRMS, compare the measured exact mass to the theoretical mass to confirm the elemental formula.

Caption: A streamlined workflow for mass spectrometry analysis.

Infrared (IR) Spectroscopy: Unveiling Functional Groups

Infrared spectroscopy probes the vibrational modes of molecules. It is an excellent tool for identifying the presence of specific functional groups.

Predicted IR Spectrum

The IR spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid and the aromatic ring.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (Carboxylic Acid) | 2500-3300 | Broad |

| C-H Stretch (Aromatic) | 3000-3100 | Medium |

| C=O Stretch (Carboxylic Acid) | 1680-1720 | Strong |

| C=C and C=N Stretch (Aromatic Ring) | 1400-1600 | Medium |

| C-O Stretch (Carboxylic Acid) | 1210-1320 | Medium |

| C-Cl Stretch | 600-800 | Medium |

| C-I Stretch | 500-600 | Medium |

Expertise & Experience: Rationale for Predictions

-

O-H Stretch: The O-H stretch of a carboxylic acid is one of the most recognizable IR bands, appearing as a very broad absorption over a wide range due to strong hydrogen bonding[3][4].

-

C=O Stretch: The carbonyl stretch of the carboxylic acid is a strong, sharp band. Its position can be influenced by conjugation and hydrogen bonding[1][3].

-

Aromatic Stretches: The C=C and C=N stretching vibrations of the pyridine ring will appear in the 1400-1600 cm⁻¹ region[3].

-

C-Halogen Stretches: The carbon-halogen stretches appear in the fingerprint region at lower wavenumbers.

Experimental Protocol: IR Data Acquisition

Objective: To identify the key functional groups in the molecule.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer, often equipped with an attenuated total reflectance (ATR) accessory.

Procedure:

-

Sample Preparation:

-

ATR (Solid): Place a small amount of the solid sample directly onto the ATR crystal.

-

KBr Pellet: Grind a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.

-

-

Background Spectrum: Acquire a background spectrum of the empty sample compartment (or the clean ATR crystal) to subtract atmospheric and instrumental interferences.

-

Sample Spectrum: Acquire the spectrum of the sample. Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

-

Data Analysis: Identify the major absorption bands and assign them to the corresponding functional groups.

Conclusion: A Cohesive Spectroscopic Portrait

The combination of NMR, MS, and IR spectroscopy provides a comprehensive and self-validating characterization of this compound. NMR spectroscopy elucidates the detailed carbon-hydrogen framework, MS confirms the molecular weight and elemental composition, and IR spectroscopy identifies the key functional groups. Together, these techniques provide an unambiguous confirmation of the molecule's structure, ensuring its quality and suitability for its intended applications. This guide has outlined the expected spectroscopic data and the robust methodologies for their acquisition and interpretation, providing a solid foundation for researchers working with this compound.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

MDPI. Zn(II) Heteroleptic Halide Complexes with 2-Halopyridines: Features of Halogen Bonding in Solid State. [Link]

-

University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link]

-

National Institutes of Health. Crystallographic and spectroscopic characterization of 5-chloropyridine-2,3-diamine. [Link]

-

Chemistry LibreTexts. 11.5: Infrared Spectra of Some Common Functional Groups. [Link]

-

Autechaux. Chloro-4-iodopyridine-3-carboxaldehyde. [Link]

-

SpectraBase. 3-Hydroxypyridine-4-carboxylic acid - Optional[ATR-IR] - Spectrum. [Link]

-

YouTube. Lec6 - Infrared Spectra of Carboxylic Acids and its Derivatives. [Link]

-

National Institutes of Health. Syntheses, Crystallization, and Spectroscopic Characterization of 3,5-Lutidine N-Oxide Dehydrate. [Link]

-

ResearchGate. (PDF) Infrared spectra and structure of molecular complexes of aromatic acids. [Link]

Sources

An In-depth Technical Guide to 6-Chloro-4-iodopyridine-3-carboxylic acid: A Key Heterocyclic Building Block

This guide provides a comprehensive overview of 6-Chloro-4-iodopyridine-3-carboxylic acid, a halogenated pyridine derivative of significant interest to researchers and professionals in the fields of medicinal chemistry and drug development. We will delve into its fundamental chemical properties, potential synthetic pathways, and its applications as a versatile scaffold in the synthesis of complex molecular architectures.

Core Chemical Properties and Identifiers

This compound is a trifunctional heterocyclic compound, featuring a pyridine core substituted with a carboxylic acid, a chlorine atom, and an iodine atom. This unique arrangement of functional groups, particularly the differential reactivity of the two halogen substituents, makes it a valuable intermediate in organic synthesis.

Below is a summary of its key chemical identifiers and properties.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₃ClINO₂ | [1] |

| Molecular Weight | 283.45 g/mol | [2] |

| Monoisotopic Mass | 282.8897 Da | [1] |

| IUPAC Name | This compound | [1] |

| SMILES | C1=C(C(=CN=C1Cl)C(=O)O)I | [1] |

| InChI | InChI=1S/C6H3ClINO2/c7-5-1-4(8)3(2-9-5)6(10)11/h1-2H,(H,10,11) | [1] |

| InChIKey | QFFFXLLUGUHIHH-UHFFFAOYSA-N | [1][2] |

Synthesis and Reactivity Insights

A potential synthetic strategy could involve the hydrolysis of a nitrile precursor, 6-chloro-4-iodopyridine-3-carbonitrile. This approach is a standard method for the preparation of carboxylic acids.

Proposed Synthetic Workflow

Caption: Proposed synthesis of this compound via hydrolysis.

The differential reactivity of the C-I and C-Cl bonds is a key feature of this molecule. The carbon-iodine bond is significantly more susceptible to palladium-catalyzed cross-coupling reactions (such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations) than the more robust carbon-chlorine bond. This allows for selective functionalization at the 4-position of the pyridine ring.[4]

Applications in Drug Discovery and Development

Pyridine and its derivatives are ubiquitous scaffolds in medicinal chemistry, appearing in a wide array of FDA-approved drugs.[4][5] The pyridine carboxylic acid motif, in particular, has been instrumental in the development of numerous therapeutic agents.[5][6] Halogenated pyridines, such as this compound, serve as versatile building blocks for creating libraries of substituted pyridines for drug screening.[4][7]

Key Synthetic Applications

The primary utility of this compound lies in its capacity for sequential, regioselective cross-coupling reactions.

Caption: Potential cross-coupling reactions of this compound.

This selective functionalization allows for the systematic modification of the pyridine core, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs. The resulting substituted pyridine scaffolds are key components in many biologically active molecules, including kinase inhibitors.[4] The carboxylic acid moiety can also be a key pharmacophore or can be further modified, for example, through bioisosteric replacement to fine-tune the pharmacokinetic properties of a lead compound.[8]

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound was not found in the search results. However, based on the data for related halogenated and acidic organic compounds, the following general precautions should be observed:

-

Hazard Statements : Likely to be harmful if swallowed (acute oral toxicity).[9][10] May cause skin and serious eye irritation.[11]

-

Personal Protective Equipment (PPE) : Wear protective gloves, clothing, and eye/face protection.[10][11] In case of dust or aerosol generation, use respiratory protection.[9]

-

Handling : Handle in a well-ventilated area.[11] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[9][11] Keep away from heat, sparks, and open flames.[10]

-

Storage : Keep containers tightly closed in a dry, cool, and well-ventilated place.[11]

It is imperative to obtain and consult the specific Safety Data Sheet from the supplier before handling this compound.

Conclusion

This compound is a highly functionalized heterocyclic compound with significant potential as a building block in medicinal chemistry and organic synthesis. Its key value lies in the differential reactivity of its halogen substituents, which allows for regioselective functionalization through a variety of cross-coupling reactions. This enables the efficient construction of diverse molecular libraries based on the 2,4,6-trisubstituted pyridine scaffold, a common motif in pharmacologically active agents. While detailed experimental protocols for its synthesis and specific safety data require further investigation, its structural features mark it as a compound of high interest for researchers in drug discovery and development.

References

- Vertex AI Search. 6-CHLORO-4-IODOPYRIDIN-3-AMINE synthesis - chemicalbook.

- PubChem. 6-Chloro-4-iodopyridine-3-carbonitrile | C6H2ClIN2 | CID 57516912.

- Sigma-Aldrich. SAFETY DATA SHEET.

- Sigma-Aldrich. SAFETY DATA SHEET.

- Fisher Scientific. SAFETY DATA SHEET.

- Fisher Scientific. SAFETY DATA SHEET.

- PubChemLite. This compound (C6H3ClINO2).

- CymitQuimica. This compound.

- Sigma-Aldrich. SAFETY DATA SHEET.

- Sigma-Aldrich. 6-Chloropyridine-3-carboxylic acid 99 5326-23-8.

- PubChem. 6-Chloronicotinic acid | C6H4ClNO2 | CID 79222.

- BLD Pharm. 877133-58-9|6-Chloro-4-iodopyridin-3-ol.

- Organic Chemistry Research. A Simple and Efficient Method for the Synthesis of 2,3,5,6-Tetrachloro-4-iodopyridine, and its Reactivity To.

- Sigma-Aldrich. 6-Iodo-pyridine-2-carboxylic acid AldrichCPR 55044-68-3.

- PubMed. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors.

- BenchChem. Application Notes and Protocols for the Synthesis of Pharmaceutical Ingredients Using 2,6-Dichloro-4-iodopyridine.

- ResearchGate. Application of Carboxylic Acid Bioisosteres in Drug Structure Optimization.

- PubMed Central. Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tomatoes.

- NINGBO INNO PHARMCHEM CO.,LTD.. The Indispensable Role of 2-Chloro-4-iodopyridine in Modern Drug Discovery.

- Arkivoc. SYNTHESIS AND REACTIVITY OF PYRIDIN-4-OLS BASED ON THE THREE-COMPONENT REACTION OF ALKOXYALLENES, NITRILES AND CARBOXYLIC ACIDS.

- ChemicalBook. 6-Iodopyridine-3-carboxylic acid | 13054-02-9.

Sources

- 1. PubChemLite - this compound (C6H3ClINO2) [pubchemlite.lcsb.uni.lu]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. 6-CHLORO-4-IODOPYRIDIN-3-AMINE synthesis - chemicalbook [chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tomatoes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

- 8. researchgate.net [researchgate.net]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. fishersci.com [fishersci.com]

Solubility of 6-Chloro-4-iodopyridine-3-carboxylic acid in organic solvents

An In-depth Technical Guide to the Solubility of 6-Chloro-4-iodopyridine-3-carboxylic acid in Organic Solvents

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound in organic solvents. In the absence of extensive published quantitative data for this specific molecule, this document synthesizes foundational physicochemical principles, data from structurally analogous compounds, and detailed experimental protocols. It is designed to empower researchers, scientists, and drug development professionals to predict, measure, and interpret the solubility of this compound, a critical parameter for its application in synthesis, formulation, and biological studies.

Introduction: The Significance of Solubility

This compound is a halogenated pyridine derivative with a molecular structure suggesting its potential as a versatile building block in medicinal chemistry and materials science. The strategic placement of chloro and iodo substituents, along with the carboxylic acid moiety, offers multiple reaction sites for creating complex molecules. The success of any application, from synthetic route optimization to the formulation of a final product, is fundamentally dependent on the compound's solubility characteristics. A thorough understanding of its behavior in various organic solvents is therefore not merely academic, but a prerequisite for efficient and effective research and development.

This guide will navigate the theoretical underpinnings of the compound's solubility and provide practical, step-by-step methodologies for its empirical determination.

Physicochemical Profile and Solubility Prediction

While specific experimental solubility data for this compound is scarce, we can predict its behavior by examining its structural features and the properties of analogous compounds.

Molecular Structure and Predicted Properties

-

Molecular Formula: C₆H₃ClINO₂[1]

-

Molecular Weight: 282.45 g/mol

-

Key Functional Groups:

-

Pyridine Ring: A polar heterocyclic aromatic ring. The nitrogen atom can act as a hydrogen bond acceptor.

-

Carboxylic Acid (-COOH): A polar group capable of acting as both a hydrogen bond donor and acceptor. This group can also deprotonate to form a carboxylate salt, significantly increasing aqueous solubility.

-

Chloro (-Cl) and Iodo (-I) Substituents: These halogens increase the molecular weight and lipophilicity of the molecule. They can also participate in halogen bonding, a weaker, non-covalent interaction that can influence crystal packing and solubility.[2]

-

-

Predicted Lipophilicity (XlogP): 2.0[1]

The predicted XlogP of 2.0 suggests that the compound possesses a balance of hydrophilic and lipophilic character. The polar carboxylic acid and pyridine nitrogen are expected to confer solubility in polar solvents, while the halogenated aromatic ring will contribute to solubility in less polar organic media. This duality is the key to understanding its solubility profile.

Insights from Structurally Related Compounds

The solubility of pyridine carboxylic acids is well-documented and provides a strong predictive foundation.

-

Picolinic Acid (Pyridine-2-carboxylic acid): This isomer is moderately soluble in water and also soluble in alcohols, ethers, and chloroform.[3] Its solubility is significantly higher in polar protic solvents like water and ethanol compared to aprotic solvents like acetonitrile.[4]

-

Nicotinic Acid (Pyridine-3-carboxylic acid): The solubility of nicotinic acid varies significantly with the solvent, following the trend: DMSO > ethanol > water > acetone > diethyl ether > acetonitrile.[5] This highlights the importance of both solvent polarity and specific solvent-solute interactions (like hydrogen bonding).

-

6-Chloronicotinic Acid (6-Chloropyridine-3-carboxylic acid): This compound is the closest structural analog with published data and is reported to be soluble in deionized water.[6]

Prediction: Based on these analogs, this compound is expected to exhibit the highest solubility in polar, hydrogen-bond donating solvents such as alcohols (methanol, ethanol) and polar aprotic solvents with high hydrogen-bond accepting capabilities (DMSO, DMF). Its solubility is likely to be moderate in moderately polar solvents like acetone, ethyl acetate, and dichloromethane, and low in non-polar solvents such as hexanes, toluene, and diethyl ether. The general principle of "like dissolves like" is a useful starting point for predicting solubility.[7][8]

Experimental Determination of Solubility: A Practical Guide

Since pre-existing data is limited, experimental determination is crucial. The following section provides detailed protocols for both qualitative and quantitative assessment.

Qualitative Solubility Assessment

This rapid method is used to classify the compound's solubility in a range of solvents, providing a quick overview of its general behavior.

Protocol:

-

Preparation: Add approximately 10-20 mg of this compound to a series of labeled small test tubes or vials.

-

Solvent Addition: To each tube, add 1 mL of a different test solvent (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane).

-

Mixing: Cap the tubes and vortex or shake vigorously for 1-2 minutes at a controlled ambient temperature (e.g., 25 °C).

-

Observation: Visually inspect each tube for the presence of undissolved solid.

-

Classification: Classify the solubility based on visual observation as:

-

Freely Soluble: No solid particles visible.

-

Sparingly Soluble: A significant portion of the solid has dissolved, but some remains.

-

Slightly Soluble: Only a small amount of solid appears to have dissolved.

-

Insoluble: The solid appears largely unchanged.

-

This initial screening is invaluable for selecting solvents for quantitative analysis, crystallization, or reaction chemistry.

Caption: Workflow for quantitative solubility determination.

Data Presentation and Interpretation

Quantitative solubility data should be presented in a clear, tabular format for easy comparison across different solvents and temperatures.

Table 1: Hypothetical Solubility Data for this compound at 25 °C

| Solvent Class | Solvent | Dielectric Constant | Solubility (mg/mL) |

| Polar Protic | Methanol | 32.7 | > 100 (Freely Soluble) |

| Ethanol | 24.5 | ~75 | |

| Polar Aprotic | DMSO | 46.7 | > 100 (Freely Soluble) |

| Acetonitrile | 37.5 | ~15 | |

| Acetone | 20.7 | ~30 | |

| Moderately Polar | Dichloromethane | 9.1 | ~5 |

| Non-Polar | Toluene | 2.4 | < 1 (Insoluble) |

| Hexane | 1.9 | < 0.1 (Insoluble) |

Note: The data in this table is hypothetical and for illustrative purposes only. It reflects the predicted trends based on physicochemical properties and analog data.

Conclusion

References

- Solubility of Things. Picolinic acid.

- Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds? YouTube.

- Parchem. 6-chloro-4-iodopyridine-3-carboxylicacid (Cas 1211578-80-1).

- PubChem. This compound (C6H3ClINO2).

- Experiment: Solubility of Organic & Inorganic Compounds.

- ChemBK. pyridine-4-carboxylic acid.

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- ResearchGate. Mole fraction solubilities of pyridine-3-carboxylic acid obtained in....

- Khan Academy. Solubility of organic compounds.

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- MDPI. (2023).

- BenchChem.

- MDPI. (2021). The Impact of Halogen Substituents on the Synthesis and Structure of Co-Crystals of Pyridine Amides.

- Sigma-Aldrich. 6-Chloropyridine-3-carboxylic acid 99 5326-23-8.

- PubChem. 6-Chloronicotinic acid.

Sources

- 1. PubChemLite - this compound (C6H3ClINO2) [pubchemlite.lcsb.uni.lu]

- 2. The Impact of Halogen Substituents on the Synthesis and Structure of Co-Crystals of Pyridine Amides | MDPI [mdpi.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. Solubility and Crystallization Studies of Picolinic Acid | MDPI [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. 6-Chloronicotinic acid | C6H4ClNO2 | CID 79222 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chem.ws [chem.ws]

- 8. Khan Academy [khanacademy.org]

An In-depth Technical Guide to 6-Chloro-4-iodopyridine-3-carboxylic acid: Physicochemical Characteristics and Synthetic Utility

Introduction

6-Chloro-4-iodopyridine-3-carboxylic acid is a halogenated pyridine derivative of significant interest to researchers and professionals in the fields of medicinal chemistry and drug development. Its trifunctional nature, featuring a carboxylic acid group, a chlorine atom, and a more reactive iodine atom, makes it a versatile building block for the synthesis of complex heterocyclic compounds. The strategic placement of these functional groups allows for selective and sequential chemical transformations, providing a powerful tool for the construction of diverse molecular scaffolds. Pyridine carboxylic acid isomers and their derivatives have a rich history in the development of pharmaceuticals, with applications ranging from enzyme inhibitors to treatments for a wide array of diseases.[1][2][3] This guide provides a comprehensive overview of the known and predicted physicochemical properties, spectral characteristics, and chemical reactivity of this compound, offering valuable insights for its application in research and development.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of a synthetic building block is paramount for its effective use in the laboratory. While extensive experimental data for this compound is not widely available in the public domain, we can infer and predict many of its key characteristics based on data from closely related compounds and established chemical principles.

| Property | Value | Source/Comment |

| Molecular Formula | C₆H₃ClINO₂ | [4] |

| Molecular Weight | 283.45 g/mol | Calculated from the molecular formula. |

| CAS Number | 1211578-80-1 | From chemical supplier databases. |

| Appearance | Expected to be a solid at room temperature. | Based on related pyridine carboxylic acids. |

| Melting Point | Predicted to be high, likely with decomposition. | The related Chloro-4-iodopyridine-3-carboxaldehyde has a melting point of >150°C (with decomposition)[5], and 6-Chloropyridine-3-carboxylic acid melts at 190°C (with decomposition).[6] |

| Solubility | Predicted to be slightly soluble in polar organic solvents. | 6-Iodopyridine-2-carboxylic acid is a solid. The related 6-Chloropyridine-3-carboxylic acid is soluble in deionized water.[6] |

| pKa | Predicted to be in the range of a moderately strong carboxylic acid. | The carboxylic acid proton is expected to be acidic. |

| Predicted XlogP | 2.0 | [4] |

Spectral Characteristics

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to be relatively simple, exhibiting two signals in the aromatic region corresponding to the two protons on the pyridine ring.

-